molecular formula C20H19NO4 B609664 NSC756093

NSC756093

Cat. No.: B609664
M. Wt: 337.4 g/mol
InChI Key: SMEJQLRLHKWIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 756093 involves the interaction of specific chemical precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods: Industrial production of NSC 756093 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: NSC 756093 primarily undergoes inhibition reactions where it binds to specific proteins, inhibiting their interaction. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is soluble in dimethyl sulfoxide (DMSO) and is often used in this solvent for biological assays. The inhibition of the GBP1-Pim-1 interaction by NSC 756093 is dose-dependent and significant at nanomolar concentrations .

Major Products Formed: The primary product of the reaction involving NSC 756093 is the inhibited protein complex, where the interaction between GBP1 and Pim-1 is disrupted .

Scientific Research Applications

Biochemical Properties

NSC756093 has been shown to interact specifically with GBP1, inhibiting its binding to PIM1. This interaction is crucial as it plays a role in cancer cell survival and drug resistance mechanisms. The compound stabilizes a conformation of GBP1 that is not conducive to binding with PIM1, thereby disrupting the signaling pathways that promote cell survival .

Scientific Research Applications

The applications of this compound can be categorized into several domains:

  • Chemistry :
    • Used as a tool for studying protein-protein interactions.
    • Investigates the effects of inhibiting these interactions on cellular processes.
  • Biology :
    • Employed in cellular assays to evaluate its impact on cell cycle arrest and apoptosis.
    • Facilitates the understanding of GBP1's role in various cellular functions.
  • Medicine :
    • Potential applications in cancer therapy, particularly for enhancing the efficacy of radiation therapy.
    • Shows promise in overcoming drug resistance in cancer cells, especially those resistant to paclitaxel .
  • Industry :
    • Utilized in the development of new anticancer agents.
    • Research related to mechanisms of drug resistance is significantly advanced through its application .

Inhibition of GBP1:PIM1 Interaction

A pivotal study demonstrated that this compound effectively inhibits the GBP1:PIM1 interaction both in vitro and in vivo. Using surface plasmon resonance, researchers confirmed its potency as an inhibitor, establishing it as a valuable tool for further investigations into cancer biology .

Effects on Cancer Cell Lines

In experiments involving prostate cancer cell lines (DU145 and PC3), this compound was administered at varying concentrations. The results indicated that treatment with this compound led to reduced cell proliferation and migration. Furthermore, when combined with docetaxel, a chemotherapy drug, cells exhibited increased sensitivity to treatment, suggesting that this compound could enhance the effectiveness of existing therapies .

Tumor Xenograft Models

In vivo studies using tumor xenograft models have shown that this compound can significantly inhibit tumor growth. Mice injected with prostate cancer cells treated with this compound displayed reduced tumor volumes compared to control groups. This highlights its potential as a therapeutic agent in cancer treatment .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
ChemistryInhibits GBP1:PIM1 interaction; stabilizes GBP1 conformation ,
BiologyInduces cell cycle arrest; promotes apoptosis ,
MedicineEnhances efficacy of radiation therapy; overcomes drug resistance ,
IndustryAids in development of anticancer agents; explores drug resistance mechanisms,

Comparison with Similar Compounds

Uniqueness: NSC 756093 is unique in its dual inhibition of GBP1 and Pim-1 interaction, making it a valuable tool in cancer research, particularly in overcoming drug resistance and enhancing the efficacy of radiation therapy .

Biological Activity

NSC756093 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the GBP1:PIM1 interaction, which plays a significant role in drug resistance in cancer therapy. This article explores the compound's mechanisms, efficacy in various cancer cell lines, and its potential therapeutic applications based on recent research findings.

This compound functions primarily as an inhibitor of the interaction between Guanylate Binding Protein 1 (GBP1) and Proviral Integration Site for Moloney Murine Leukemia Virus 1 (PIM1). This interaction is crucial for the survival signaling pathways that contribute to drug resistance, particularly in ovarian cancer cells resistant to paclitaxel. By inhibiting this interaction, this compound may reverse resistance mechanisms and enhance the efficacy of existing chemotherapeutics.

Binding Site Identification

Through bioinformatics and molecular modeling studies, researchers have identified a putative binding site for this compound at the interface of the helical and LG domains of GBP1. This site is critical for stabilizing a conformation of GBP1 that does not bind to PIM1, thereby disrupting the survival signaling pathway initiated by this interaction .

In Vitro Studies

In a study assessing the biological activity of this compound, it was shown to inhibit the GBP1:PIM1 interaction by approximately 65% at a concentration of 100 nM in SKOV3 ovarian cancer cells. The inhibition was found to be dose-dependent and statistically significant (p < 0.001) compared to control groups .

The compound was also tested across various cell lines from the NCI-60 panel, revealing selective activity against paclitaxel-resistant cells. The results indicated that this compound could potentially be used to treat tumors that exhibit resistance to traditional microtubule-targeting agents like paclitaxel .

Prostate Cancer Research

Further investigations into this compound's effects on prostate cancer cell lines DU145 and PC3 revealed that treatment with 4 µM this compound inhibited cell proliferation and altered energy metabolism pathways. The study utilized real-time imaging and colony formation assays to assess chemosensitivity and growth inhibition, demonstrating that this compound effectively reduces viability in GBP1-expressing cells .

Comparative Analysis

A comparative analysis involving other compounds indicated that while several derivatives exhibited some level of activity against the GBP1:PIM1 interaction, this compound was notably more effective. This specificity highlights its potential as a lead compound for developing new therapeutics targeting drug-resistant cancers .

Data Tables

The following table summarizes key findings from studies involving this compound:

Study Cell Line Concentration (µM) Inhibition (%) Notes
SKOV30.165Significant inhibition of GBP1:PIM1
DU1454Not specifiedReduced cell proliferation
PC34Not specifiedAltered energy metabolism
NCI-60 PanelVariedSelective activityEffective against paclitaxel-resistant cells

Q & A

Basic Research Questions

Q. What is the molecular mechanism of NSC756093 in modulating GBP1 activity?

this compound inhibits the interaction between GBP1 and PIM1, preventing PIM1-mediated phosphorylation of GBP1 at Ser156. This disruption releases GBP1 from 14-3-3σ-mediated sequestration, enabling its recruitment to intracellular pathogens (e.g., Toxoplasma gondii vacuoles) and enhancing antimicrobial activity. Experimental validation includes co-immunoprecipitation assays and fluorescence recovery after photobleaching (FRAP) to demonstrate increased GBP1 mobility in ∆PIM1 cells or this compound-treated models .

Q. What experimental models are suitable for studying this compound's effects?

Key models include:

  • Colorectal cancer organoids : To assess growth inhibition and stemness via IFN-γ co-treatment .
  • Prostate cancer cell lines (e.g., DU145, PC3) : To evaluate proliferation suppression in GBP1-dependent contexts .
  • THP-1 macrophages : For pathogen control assays (e.g., T. gondii vacuole recruitment dynamics) . Ensure controls include GBP1 knockout (KO) cells to confirm target specificity .

Q. What are the key parameters to report when using this compound in experimental methodologies?

Include:

  • Concentration range : Optimize via dose-response curves (e.g., 10–50 µM in prostate cancer studies) .
  • Treatment duration : 48–72 hours for organoid viability assays .
  • Combination therapies : Synergy with IFN-γ (e.g., 24-hour pretreatment) .
  • Controls : Untreated, IFN-γ-only, and GBP1 KO cells to isolate this compound-specific effects .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to minimize off-target effects in vitro?

  • Perform dose-response assays across relevant cell lines (e.g., IC50 determination).
  • Validate specificity using GBP1 KO models (e.g., no proliferation inhibition in KO cells confirms on-target effects) .
  • Combine with phosphoproteomics to identify off-target phosphorylation events .

Q. How should contradictions in this compound efficacy across cancer models be addressed?

  • Validate GBP1 dependency : Use siRNA or CRISPR KO models to confirm target relevance .
  • Assess PIM isoform expression : this compound targets PIM1 but not PIM2/PIM3; quantify isoform levels via qPCR or Western blot .
  • Contextualize data : Differences in IFN-γ signaling or organoid stromal interactions may explain variability .

Q. What statistical approaches are recommended for analyzing this compound's impact on organoid viability?

  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., untreated, IFN-γ-only, this compound-only, and combined) .
  • Survival analysis : For longitudinal organoid growth data (e.g., Kaplan-Meier curves) .
  • Effect size calculation : Use Cohen’s d to quantify treatment magnitude, ensuring biological significance beyond p-values .

Q. How to design a study investigating this compound's synergy with other cytokines or inhibitors?

  • Factorial design : Test this compound with cytokines (e.g., IFN-γ, TNF-α) across multiple concentrations .
  • Endpoint selection : Measure viability (MTT assays), self-renewal (secondary organoid formation), and GBP1 activation (phosphorylation status) .
  • Apply FINER criteria : Ensure feasibility, novelty, and relevance to GBP1-mediated pathways .

Q. Methodological Guidance

Q. How to confirm this compound's target engagement in cellular assays?

  • Co-immunoprecipitation : Verify disrupted GBP1-PIM1 interaction post-treatment .
  • FRAP assays : Demonstrate increased GBP1 mobility in this compound-treated cells .
  • Functional rescue : Reintroduce wild-type GBP1 in KO models to restore this compound sensitivity .

Q. What frameworks guide hypothesis formulation for this compound studies?

  • PICO framework : Define Population (e.g., colorectal organoids), Intervention (this compound ± IFN-γ), Comparison (untreated/controls), Outcome (viability reduction) .
  • FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. How to address ethical considerations in this compound research involving human-derived models?

  • Ethics approval : Obtain clearance for patient-derived organoids .
  • Data transparency : Report raw data in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal protocols) .

Properties

IUPAC Name

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-3,9-dihydrofuro[3,4-b]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-14-7-8-15-16(11-14)21(9-10-22)17-12-25-20(23)19(17)18(15)13-5-3-2-4-6-13/h2-8,11,18,22H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEJQLRLHKWIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=C(N2CCO)COC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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